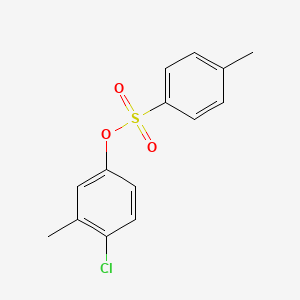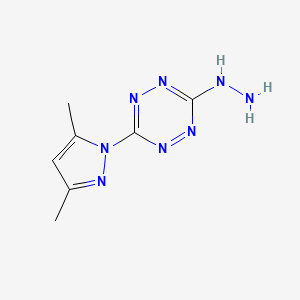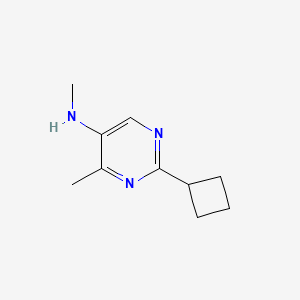amine hydrochloride](/img/structure/B15297156.png)
[(4-Bromofuran-2-yl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromofuran-2-yl)methylamine hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring, which is further connected to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity (4-Bromofuran-2-yl)methylamine hydrochloride.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromofuran-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding furan-2-ylmethylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Oxidation Reactions: Products include furan-2,3-dione derivatives.
Reduction Reactions: Products include furan-2-ylmethylamine.
Aplicaciones Científicas De Investigación
(4-Bromofuran-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Bromofuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
(4-Bromofuran-2-yl)methylamine hydrochloride can be compared with other furan derivatives such as:
- [(5-Bromofuran-2-yl)methyl][(4-methylphenyl)methyl]amine
- [(4-Bromofuran-2-yl)methyl]amine hydrochloride
These compounds share similar structural features but differ in their substituents and chemical properties
Propiedades
Fórmula molecular |
C6H9BrClNO |
|---|---|
Peso molecular |
226.50 g/mol |
Nombre IUPAC |
1-(4-bromofuran-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8BrNO.ClH/c1-8-3-6-2-5(7)4-9-6;/h2,4,8H,3H2,1H3;1H |
Clave InChI |
UPSKZSCMVHUSQA-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=CO1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
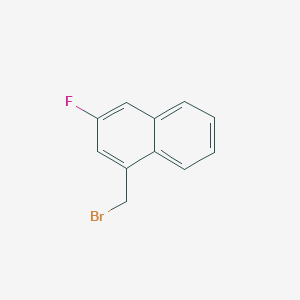
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
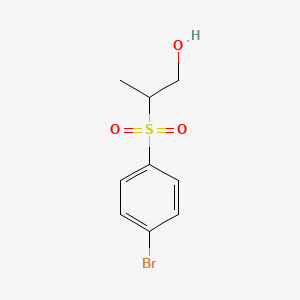
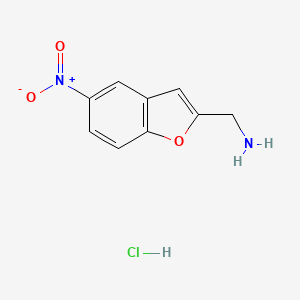
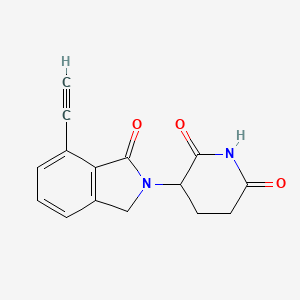
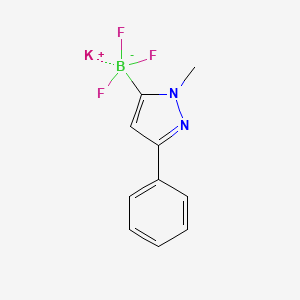
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
